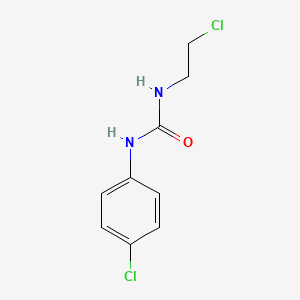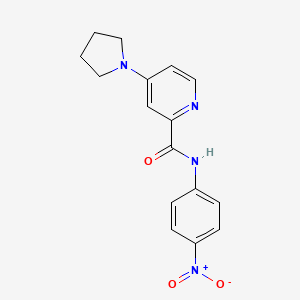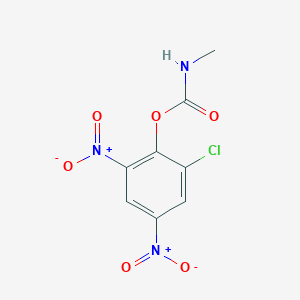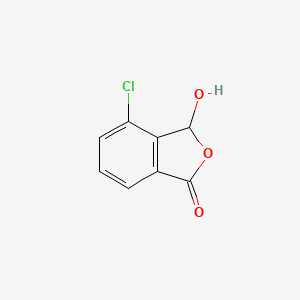![molecular formula C14H8N2O4 B14004594 (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one CAS No. 93305-00-1](/img/structure/B14004594.png)
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one is a compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one typically involves the condensation of 3-nitroaniline with 2-benzofuran-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 3-Aminophenyl derivative.
Reduction: 3-(3-Aminophenyl)imino-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzofuran moiety can intercalate into DNA, disrupting its structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-3-[(3-Aminophenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with an amino group instead of a nitro group.
(3Z)-3-[(3-Hydroxyphenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with a hydroxy group instead of a nitro group.
(3Z)-3-[(3-Methoxyphenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound versatile for synthetic and medicinal applications .
Propriétés
Numéro CAS |
93305-00-1 |
|---|---|
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12-7-2-1-6-11(12)13(20-14)15-9-4-3-5-10(8-9)16(18)19/h1-8H |
Clé InChI |
XRMZLXKBLLDZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)





